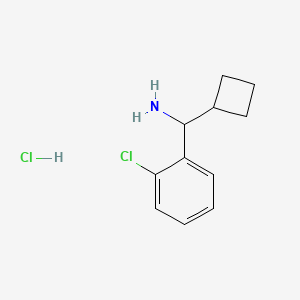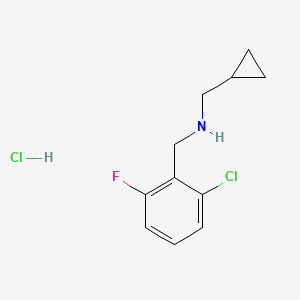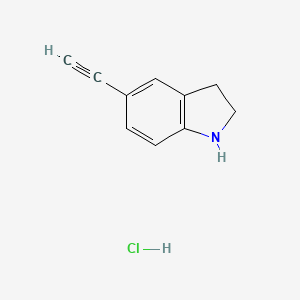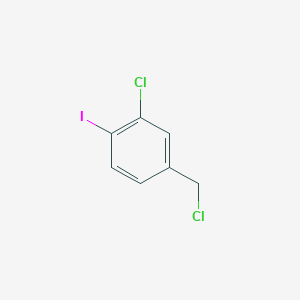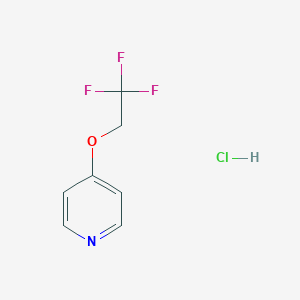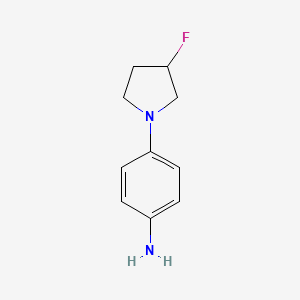
4-(3-Fluoropyrrolidin-1-yl)aniline
Übersicht
Beschreibung
4-(3-Fluoropyrrolidin-1-yl)aniline is a chemical compound that has gained immense importance in the fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 180.23 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(3-Fluoropyrrolidin-1-yl)aniline, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was synthesized .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoropyrrolidin-1-yl)aniline is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis
4-(3-Fluoropyrrolidin-1-yl)aniline is a liquid at room temperature . It has a molecular weight of 180.23 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Compound Synthesis
4-(3-Fluoropyrrolidin-1-yl)aniline has been utilized in the synthesis of compounds demonstrating notable antimicrobial properties. For instance, research into the synthesis of eperezolid-like molecules highlights the conversion of related fluoroaniline derivatives into compounds with high activity against Mycobacterium smegmatis, showcasing the potential for developing new antimicrobial agents (Yolal et al., 2012). Another study on the synthesis of linezolid-like molecules further supports the antimicrobial application, indicating good antitubercular activities of the synthesized compounds (Başoğlu et al., 2012).
Biosensor Applications
The comparative investigation of spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, synthesized using fluoroaniline compounds, demonstrates the potential for these materials in biosensing technologies. The study reveals distinct electrochromic properties and efficient biosensing capabilities, indicating a promising avenue for the development of novel biosensors (Ayranci et al., 2015).
Electroluminescence and Molecular Materials
Research into the development of novel classes of emitting amorphous molecular materials has identified compounds synthesized from fluoroaniline derivatives as excellent emitting materials for organic electroluminescent devices. These materials offer color-tunable emission, highlighting their utility in the fabrication of devices that require specific emission properties (Doi et al., 2003).
Building Blocks for Chemical Synthesis
Fluoroaniline derivatives, including 4-(3-Fluoropyrrolidin-1-yl)aniline, serve as valuable synthons in chemical synthesis, enabling the creation of a wide range of compounds with potential applications in various fields, from medicinal chemistry to materials science. For example, the synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates their role as attractive synthons for medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh and Umemoto, 2011).
Eigenschaften
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLLKSJENGFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



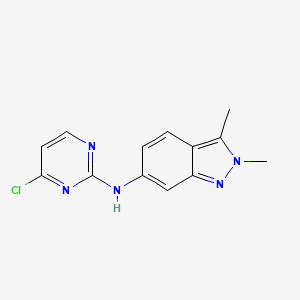
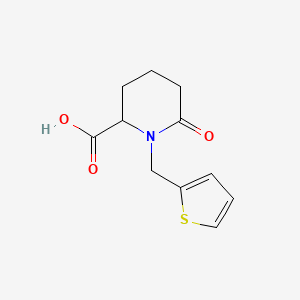
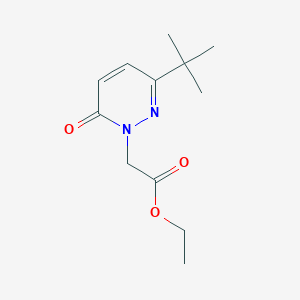
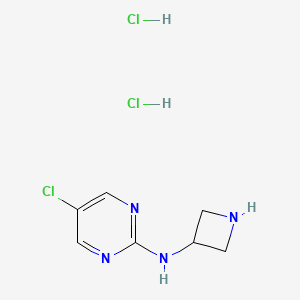
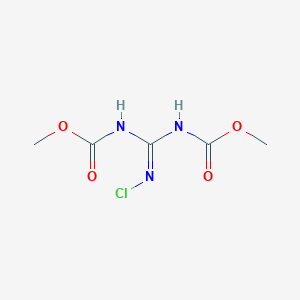
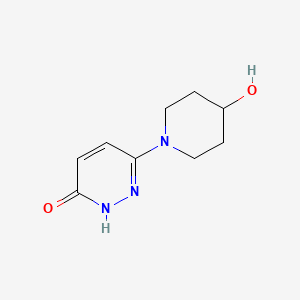
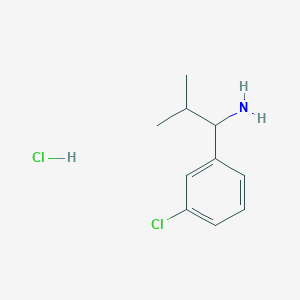
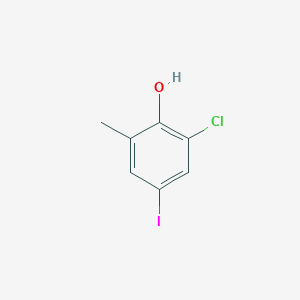
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)
